Tramadol

描述

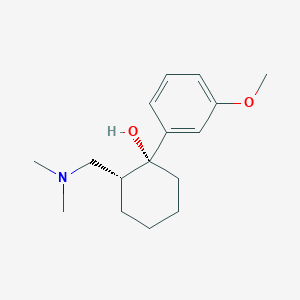

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858931, DTXSID401167150 | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |

| Record name | SID26663897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123154-38-1, 27203-92-5 | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-Tramadol free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramadol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-181 °C, 180 - 181 °C | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Mechanisms and Receptor Interactions of Tramadol

Dual Mechanism of Action: Opioidergic and Monoaminergic Pathways

The dual mechanism of action of tramadol involves agonism at µ-opioid receptors and inhibition of the reuptake of serotonin (B10506) and norepinephrine (B1679862). drugbank.compharmgkb.orgmedsafe.govt.nznih.govacs.org This combined approach enhances the descending pain inhibitory pathways in the central nervous system. drugbank.compharmgkb.orgresearchgate.netnih.govpainphysicianjournal.com

Both enantiomers of this compound exhibit agonistic activity at the µ-opioid receptor (MOR). wikipedia.org However, the parent drug, this compound, binds weakly to the µ-opioid receptor, demonstrating significantly lower affinity compared to traditional opioids like morphine (e.g., 6000-fold less affinity than morphine). drugbank.commedsafe.govt.nznih.govtg.org.au

The primary analgesic effect stemming from opioid receptor activation is largely attributed to this compound's main active metabolite, O-desmethylthis compound (M1). pharmgkb.orgresearchgate.netmdpi.comtaylorandfrancis.com M1 is formed through the O-demethylation of this compound, a process primarily catalyzed by the cytochrome P450 (CYP) 2D6 enzyme. pharmgkb.orgnih.govmdpi.comwikipedia.orgucalgary.ca Research indicates that M1 possesses a substantially higher affinity for the µ-opioid receptor than the parent compound. pharmgkb.orgmdpi.comtaylorandfrancis.comucalgary.cawikidoc.org Specifically, M1 has been reported to be 6 to 300 times more potent than this compound in producing analgesia and 200 to 300 times more potent in µ-opioid binding. drugbank.compainphysicianjournal.comwikipedia.orgmdpi.comtaylorandfrancis.comucalgary.ca Another active metabolite, N,O-didesmethylthis compound (M5), also exhibits activity at µ-opioid receptors, albeit with less potency than M1. ucalgary.cawikipedia.org

Table 1: Relative Potency and Affinity at µ-Opioid Receptor

| Compound | Relative Analgesic Potency (vs. This compound) | Relative µ-Opioid Binding Potency (vs. This compound) |

| This compound | 1 | 1 (weak affinity) drugbank.commedsafe.govt.nznih.govtg.org.au |

| M1 | Up to 6 times drugbank.com, 300 times painphysicianjournal.com | 200-300 times drugbank.comwikipedia.orgtaylorandfrancis.comucalgary.ca |

The (+)-enantiomer of this compound is primarily responsible for inhibiting the reuptake of serotonin. drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing the descending inhibitory pathways involved in pain modulation within the spinal cord. pharmgkb.orgresearchgate.netnih.govnih.govpainphysicianjournal.commedsafe.govt.nz

Conversely, the (-)-enantiomer of this compound predominantly inhibits the reuptake of norepinephrine. drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org Similar to serotonin reuptake inhibition, this mechanism contributes to the activation of descending pain inhibitory pathways, which play a crucial role in attenuating pain signals. drugbank.compharmgkb.orgresearchgate.netbrieflands.comnih.govnih.govpainphysicianjournal.commedsafe.govt.nzspringermedizin.de

Table 2: Contribution of this compound Enantiomers and Metabolites to Analgesia

| Component | Primary Mechanism of Action |

| (+)-Tramadol | µ-Opioid Receptor Agonism, Serotonin Reuptake Inhibition drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org |

| (-)-Tramadol (B15223) | Norepinephrine Reuptake Inhibition drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org |

| (+)-O-desmethylthis compound (M1) | Potent µ-Opioid Receptor Agonism drugbank.compharmgkb.orgresearchgate.netbrieflands.commedsafe.govt.nzwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgmdpi.comtaylorandfrancis.comucalgary.cawikidoc.orgnsw.gov.aufrontiersin.org |

| N,O-didesmethylthis compound (M5) | µ-Opioid Receptor Agonism (less potent than M1) ucalgary.cawikipedia.org |

Involvement of Other Receptor Systems

While this compound's primary mechanisms involve µ-opioid receptors and monoamine reuptake, it also exhibits interactions with other receptor systems, albeit with weaker affinities. drugbank.comnih.gov

Modulation of Descending Inhibitory Pain Pathways

A significant component of this compound's analgesic effect stems from its modulation of the descending inhibitory pain pathways within the central nervous system drugbank.comnih.govdrugbank.comvin.compatsnap.comtandfonline.com. This modulation is primarily achieved through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake drugbank.comnih.govdrugbank.compatsnap.comtandfonline.com. By preventing the reabsorption of these neurotransmitters into presynaptic neurons, this compound increases their concentrations in the synaptic cleft, thereby enhancing their inhibitory effects on pain transmission in the spinal cord drugbank.comnih.govdrugbank.compatsnap.comtandfonline.complos.org. Research, including microdialysis studies, has demonstrated that systemic administration of this compound leads to increased levels of noradrenaline and 5-HT in the spinal dorsal horn, underscoring the involvement of these descending inhibitory pathways in its antinociceptive mechanisms plos.org.

Potential Interactions with Non-Opioid and Non-Monoaminergic Receptors

Beyond its primary opioid and monoaminergic actions, this compound has been shown to interact with a variety of other receptors, contributing to its complex pharmacological profile.

5-HT2C Receptor Antagonism

This compound and its primary metabolite, O-desmethylthis compound (M1), have demonstrated inhibitory actions on 5-hydroxytryptamine type 2C (5-HT2C) receptors wikipedia.orgresearchgate.netmenoufia-med-j.comsemanticscholar.orgcaldic.comresearchgate.net. This antagonism is characterized by a competitive displacement of 5-HT binding to the 5-HT2C receptor researchgate.netcaldic.comresearchgate.net. Studies, including those involving the injection of 5-HT2C receptor cDNA into Xenopus oocytes, have revealed that this compound inhibits 5-HT-induced chloride currents and the specific binding of [3H]-5-HT to 5-HT2C receptors at pharmacologically relevant concentrations researchgate.netcaldic.comresearchgate.net. This competitive inhibition suggests that this compound alters the apparent dissociation constant for binding without changing maximal binding researchgate.net.

Alpha7 Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound has been reported to possess general nicotinic antagonist properties nih.govbioresscientia.com. While broad antagonism of nicotinic acetylcholine receptors has been noted, specific detailed research findings focusing solely on this compound's direct antagonism of the alpha7 subtype of nicotinic acetylcholine receptors, with explicit data, are not extensively detailed in the provided literature.

TRPV1 Receptor Agonism

Despite the instruction's focus on "TRPV1 Receptor Agonism," available research indicates that this compound is described as a "capsaicin receptor antagonist" nih.gov. The capsaicin (B1668287) receptor is synonymous with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor wikipedia.orgnih.gov. Therefore, based on current information, this compound exhibits antagonistic properties at the TRPV1 receptor, rather than agonistic.

Muscarinic Acetylcholine Receptor Antagonism (M1, M3)

This compound demonstrates antagonist properties on muscarinic acetylcholine receptors semanticscholar.orgbioresscientia.com. While the general class of muscarinic receptors is implicated, detailed research findings specifically elucidating this compound's antagonism of the M1 and M3 subtypes with explicit data are not comprehensively provided in the search results.

GABAA Receptor Inhibition

This compound and its active metabolite, O-desmethylthis compound (M1), have been shown to inhibit GABAA receptors, particularly at high concentrations wikipedia.orgmenoufia-med-j.combioresscientia.comnih.govd-nb.inforesearchgate.net. This inhibition of GABAergic pathways is hypothesized to actively participate in the mechanism of this compound-induced seizures menoufia-med-j.combioresscientia.comnih.govd-nb.info. In vitro studies on human recombinant neurotransmitter-gated ion channels have demonstrated that GABAA receptors are inhibited by this compound and M1, albeit at high concentrations (e.g., 100 µM), which may correlate with the onset of convulsions in vivo nih.gov. Furthermore, in vivo studies in rats have indicated a molecular interaction between this compound and GABAA receptors in the brain, suggesting a role for the GABAergic pathway in mediating this compound-induced seizures nih.gov.

Table 1: Summary of this compound's Receptor Interactions and Mechanisms

| Receptor/Pathway | Interaction Type | Mechanism/Effect | Key Metabolite Involved |

| μ-Opioid Receptor | Agonism | Mimics endorphins, decreases pain perception | O-desmethylthis compound (M1) (more potent) drugbank.comnih.govpatsnap.comwikidoc.orgtg.org.au |

| Serotonin Transporter | Inhibition (Reuptake) | Increases synaptic serotonin, enhances descending inhibition | (+)-Tramadol drugbank.comnih.govdrugbank.com |

| Norepinephrine Transporter | Inhibition (Reuptake) | Increases synaptic norepinephrine, enhances descending inhibition | (-)-Tramadol drugbank.comnih.govdrugbank.com |

| 5-HT2C Receptor | Antagonism | Competitive displacement of 5-HT binding | This compound, O-desmethylthis compound (M1) wikipedia.orgresearchgate.netcaldic.comresearchgate.net |

| Nicotinic Acetylcholine Receptors | Antagonism | General inhibitory effect | This compound nih.govbioresscientia.com |

| TRPV1 Receptor | Antagonism | Inhibits capsaicin receptor (TRPV1) | This compound nih.gov |

| Muscarinic Acetylcholine Receptors | Antagonism | General inhibitory effect | This compound semanticscholar.orgbioresscientia.com |

| GABAA Receptor | Inhibition | Reduces GABA-mediated synaptic inhibition (at high concentrations), linked to seizure risk | This compound, O-desmethylthis compound (M1) wikipedia.orgmenoufia-med-j.combioresscientia.comnih.govd-nb.inforesearchgate.net |

Neurobiological Effects and Central Nervous System Dynamics of Tramadol

Modulation of Neural Plasticity

Alterations in Brain Reward Circuitry

The brain's reward circuitry, a complex network of interconnected regions, plays a pivotal role in mediating the pleasurable and reinforcing effects of various stimuli, including drugs of abuse. This system is primarily driven by dopaminergic pathways originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and other limbic structures frontiersin.orgphysiology.org. Alterations within this circuitry are central to the development of drug-seeking behaviors and addiction.

Tramadol, a synthetic opioid analgesic, exerts its effects on the central nervous system through a dual mechanism of action: acting as a μ-opioopioid receptor agonist and inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) ajol.infowikipedia.orgnih.govmims.com. This unique pharmacological profile significantly influences the brain's reward pathways.

Neurotransmitter Dynamics and Regional Activation

Research indicates that this compound's interaction with the reward system involves notable changes in neurotransmitter levels, particularly dopamine (B1211576). In vivo microdialysis studies have provided preclinical evidence of a statistically significant increase in dopamine release within the nucleus accumbens shell following this compound administration researchgate.netfrontiersin.orgfrontiersin.org. This elevation in dopamine is considered a key factor contributing to the rewarding properties observed with this compound frontiersin.orgnih.gov.

Beyond dopamine, this compound's inhibition of serotonin and norepinephrine reuptake also modulates activity within the reward circuitry. These monoaminergic systems are intricately linked to mood and emotional states, further influencing the drug's impact on reward perception wikipedia.orgresearchgate.netfrontiersin.org.

Functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that acute this compound administration enhances brain activity associated with reward anticipation. Specifically, this compound has been shown to increase the blood oxygenation level-dependent (BOLD) signal change in the nucleus accumbens during monetary reward anticipation tasks researchgate.netnih.gov. This suggests that this compound directly modulates the neural responses to rewarding cues within this critical brain region.

Table 1: Effect of Acute this compound on Nucleus Accumbens BOLD Signal Change During Reward Anticipation

| Condition | Brain Region | BOLD Signal Change (% vs. Placebo) | Z-score | p-value |

| This compound | Nucleus Accumbens (NAc) | Increased significantly | -2.295 | 0.022 |

| Placebo | Nucleus Accumbens (NAc) | Baseline/Control | - | - |

| Data derived from studies investigating neural responses to reward anticipation using fMRI researchgate.netnih.gov. |

Molecular and Cellular Adaptations

At a molecular level, acute this compound administration induces robust expression of phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) in various cerebral structures implicated in addiction and reward regulation. These regions include the nucleus accumbens, ventral tegmental area (VTA), hippocampus, amygdala, and striatum gavinpublishers.com. The activation of the ERK1/2 pathway is known to participate in opioid addiction, suggesting a molecular mechanism underlying this compound's effects on reward pathways gavinpublishers.com.

Furthermore, investigations into the impact of this compound on the VTA, a core region for dopaminergic neurons, reveal complex cellular adaptations. Studies on putative VTA-dopaminergic (DA) neurons in rats have shown that acute this compound injection can induce biphasic effects on neuronal firing rates, characterized by an initial inhibition followed by an excitatory response nih.govnih.gov. The inhibitory phase is associated with cellular tolerance, while the excitatory phase is linked to cellular withdrawal or dependence nih.govnih.gov.

Table 2: Acute this compound Effects on VTA-DA Neuronal Firing Rates in Rats

| Effect on Firing Rate | Duration (Mean ± SD) | Percentage of Neurons Affected | Firing Rate Change (vs. Baseline) |

| Inhibition | 50.34 ± 10.17 minutes | 31% (stopped firing after 24 ± 3 min) | Lowered to 43% to 67% |

| Excitation | 56.12 ± 15.30 minutes | 100% | Increased from 176% to 244% |

| Data derived from in vivo electrophysiological studies on VTA-DA neurons nih.gov. |

Additionally, this compound treatment has been observed to decrease the level of Tropomyosin-related kinase B (Trk-B) in the nucleus accumbens. This decrease in Trk-B levels in D1-type Medium Spiny Neurons (MSN) is hypothesized to enhance reward, linking molecular changes to the rewarding effects of this compound jimc.ir. Chronic misuse of this compound has also been associated with broader alterations in the brain's reward circuitry, neuroplasticity, and neurotransmitter systems ajol.info.

Pharmacokinetics, Metabolism, and Pharmacogenetics of Tramadol

Absorption and Distribution Dynamics in Biological Systems

Tramadol exhibits rapid and nearly complete absorption following oral administration, with its distribution throughout the body being extensive drugbank.comnih.gov.

The absolute bioavailability of a 100 mg oral dose of this compound is approximately 75% nih.govfda.gov. This bioavailability is influenced by a 20-30% first-pass metabolism, primarily occurring in the liver drugbank.comresearchgate.net. Peak plasma concentrations of this compound are typically observed within 1.6-1.9 hours after a single oral dose, while its primary active metabolite, O-desmethylthis compound (M1), reaches peak concentrations around 3 hours drugbank.com. Steady-state plasma concentrations for both this compound and M1 are generally achieved within two days of consistent dosing drugbank.com. Notably, with multiple oral doses, the bioavailability of this compound can increase, potentially reaching over 90%, suggesting a saturable first-pass hepatic metabolism drugbank.comnih.govthieme-connect.comwps.ac.nz. The bioavailability can also vary depending on the route of administration; for instance, intramuscular administration yields approximately 100% bioavailability, and rectal administration shows a slightly higher bioavailability (77%) compared to oral routes, likely due to reduced first-pass metabolism drugbank.com.

Table 1: Pharmacokinetic Parameters of this compound and M1 after Oral Administration

| Parameter | This compound (Parent Drug) | O-desmethylthis compound (M1) | Source |

| Absolute Bioavailability (Oral) | ~75% | N/A | nih.govfda.gov |

| First-Pass Metabolism | 20-30% | N/A | drugbank.comresearchgate.net |

| Time to Peak Plasma Concentration (Tmax) | 1.6-1.9 hours | 3 hours | drugbank.com |

| Cmax (single 100mg oral dose) | ~300 µg/L | ~55 µg/L | drugbank.com |

| Steady-State Achievement | Within 2 days | Within 2 days | drugbank.com |

This compound exhibits low plasma protein binding, with approximately 20% of the administered dose binding to plasma proteins drugbank.comwikipedia.orgnih.govnih.govfda.govthieme-connect.comwfsahq.org. This binding appears to be independent of concentrations up to 10 µg/mL, with saturation occurring only at concentrations beyond the clinically relevant range drugbank.comfda.gov.

This compound demonstrates high tissue affinity, indicated by a relatively large volume of distribution, reported to be in the range of 2.6-2.9 L/kg drugbank.comnih.govfda.govthieme-connect.com. The total volume of distribution after oral administration was 306L and 203L after parenteral administration drugbank.com. This compound is known to cross the blood-brain barrier, with peak brain concentrations observed approximately 10 minutes following oral administration drugbank.com. It also traverses the placental barrier, with umbilical concentrations reaching approximately 80% of maternal concentrations drugbank.com. Positron emission tomography (PET) imaging studies have indicated that this compound levels in the brain can be at least four-fold higher than in plasma wikipedia.org.

Biotransformation Pathways and Metabolite Formation

This compound undergoes extensive metabolism, primarily in the liver, through various pathways including N- and O-demethylation and conjugation reactions drugbank.comnih.govfda.govpharmgkb.org. At least 23 metabolites of this compound have been identified in humans drugbank.comnih.govpeerj.com.

The major metabolic pathways involve O-demethylation and N-demethylation fda.govnih.gov. O-demethylation of this compound leads to the formation of O-desmethylthis compound (M1), which is the primary active metabolite and contributes significantly to this compound's analgesic effect drugbank.comnih.govnih.govwfsahq.orgpharmgkb.orgpeerj.comnih.gov. M1 is considerably more potent as a μ-opioid receptor agonist than the parent compound, with some studies indicating it can be up to 6 times more potent in producing analgesia and 200 to 700 times more potent in μ-opioid binding than this compound itself drugbank.comwikipedia.orgnih.govpharmgkb.orgpeerj.comnih.gov.

N-demethylation of this compound results in the formation of N-desmethylthis compound (M2) drugbank.comnih.govpharmgkb.orgbrieflands.comresearchgate.net. M2 is generally considered pharmacologically inactive peerj.comnih.gov. These primary metabolites, M1 and M2, can be further metabolized into secondary metabolites such as N,N-didesmethylthis compound (M3) and N,O-didesmethylthis compound (M5) pharmgkb.orgnih.govfrontiersin.orgresearchgate.net.

Cytochrome P450 (CYP) enzymes play a crucial role in the phase I metabolism of this compound. The O-demethylation of this compound to its main active metabolite, M1, is primarily catalyzed by the polymorphic enzyme CYP2D6 drugbank.comwikipedia.orgnih.govfda.govpharmgkb.orgpeerj.comnih.govbrieflands.comresearchgate.netfrontiersin.orgresearchgate.netekb.eg. The activity level of CYP2D6 significantly influences the plasma concentration of M1 nih.gov. Genetic polymorphisms within the CYP2D6 gene can lead to wide variability in this compound's pharmacokinetic properties and analgesic response among individuals drugbank.comwikipedia.orgnih.govbrieflands.comfrontiersin.orgresearchgate.netekb.eg. For instance, individuals with reduced CYP2D6 activity ("poor metabolizers") may experience a reduced analgesic effect from this compound due to lower M1 concentrations wikipedia.orgbrieflands.comfrontiersin.orgekb.eg. Conversely, "ultrarapid metabolizers" may be at risk of increased M1 levels nih.gov.

Table 2: Key Cytochrome P450 Enzymes and Their Metabolic Roles in this compound Biotransformation

| Enzyme | Metabolic Pathway | Metabolite(s) Formed | Impact on this compound Activity | Source |

| CYP2D6 | O-demethylation | O-desmethylthis compound (M1) | Forms the primary active metabolite; genetic polymorphisms significantly affect efficacy | drugbank.comwikipedia.orgnih.govfda.govpharmgkb.orgpeerj.comnih.govbrieflands.comresearchgate.netfrontiersin.orgresearchgate.netekb.eg |

| CYP3A4 | N-demethylation | N-desmethylthis compound (M2) | Forms an inactive metabolite; involved in further metabolism of M1 to M5 | drugbank.comwikipedia.orgnih.govfda.govpharmgkb.orgpeerj.comnih.govbrieflands.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netekb.eg |

| CYP2B6 | N-demethylation | N-desmethylthis compound (M2) | Forms an inactive metabolite | drugbank.comwikipedia.orgnih.govpharmgkb.orgpeerj.comnih.govbrieflands.comfrontiersin.orgresearchgate.netresearchgate.net |

Phase I Metabolism: N- and O-Demethylation Pathways

Formation and Activity of O-desmethylthis compound (M1) and N-desmethylthis compound (M2)

This compound undergoes significant Phase I metabolism through O- and N-demethylation reactions pharmgkb.orgfda.gov. The O-demethylation of this compound primarily yields O-desmethylthis compound, commonly referred to as M1 pharmgkb.org. This conversion is predominantly catalyzed by the cytochrome P450 (CYP) 2D6 enzyme pharmgkb.orgnih.gov. M1 is the main pharmacologically active metabolite of this compound and plays a crucial role in its analgesic effects pharmgkb.orgtaylorandfrancis.comucalgary.ca. It exhibits a significantly higher affinity for µ-opioid receptors (up to 200 to 300-fold greater) compared to the parent drug, making this compound, to some extent, a prodrug for M1 pharmgkb.orgtaylorandfrancis.comwikidoc.orgnih.govwa.gov. Both (+) and (-)-O-desmethylthis compound enantiomers contribute to the complex pharmacological profile; while both are inactive as serotonin (B10506) reuptake inhibitors, (-)-O-desmethylthis compound retains activity as a dopamine (B1211576) and noradrenaline reuptake inhibitor wikidoc.orgwikipedia.org.

The N-demethylation of this compound leads to the formation of N-desmethylthis compound (M2) pharmgkb.org. This metabolic pathway is primarily catalyzed by CYP2B6 and CYP3A4 enzymes pharmgkb.orgnih.gov. Unlike M1, M2 is generally considered to have negligible pharmacological activity at therapeutic doses benchchem.comnih.govresearchgate.net.

Phase II Metabolism: Conjugation Reactions (Glucuronidation, Sulfation)

Following Phase I metabolism, this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation pharmgkb.orgnih.govnih.govpmda.go.jpscirp.org. These reactions typically result in the formation of more water-soluble compounds, facilitating their excretion karger.com. O-desmethylthis compound (M1) is notably inactivated by glucuronidation in the liver, largely through UGT2B7 and UGT1A8 enzymes pharmgkb.org. Sulfation also contributes to the metabolism of this compound and its metabolites pmda.go.jpbdvets.org.

Identification and Significance of Other Metabolites

Beyond M1 and M2, this compound undergoes further metabolism, leading to the identification of at least 23 metabolites drugbank.compmda.go.jp. Secondary metabolites such as N,N-didesmethylthis compound (M3) and N,O-didesmethylthis compound (M5) can be formed from M1 and M2 pharmgkb.org. While M2, M3, and M4 (tri-N,O-desmethylthis compound) are generally considered to have negligible pharmacological activity, M5 has some reported activity at µ-opioid receptors, albeit less potent than M1 taylorandfrancis.comucalgary.cabenchchem.comwikipedia.org.

Elimination Pathways and Clearance

The elimination of this compound and its metabolites occurs predominantly via the kidneys pharmgkb.orgnih.govnih.govfda.gov.

Renal Excretion of Parent Compound and Metabolites

Approximately 30% of an administered this compound dose is excreted unchanged in the urine, while about 60% is eliminated as metabolites nih.govfda.gov. The remaining fraction is excreted as unidentified or unextractable metabolites nih.gov. Renal function significantly impacts the excretion of this compound and its active metabolite, M1 fda.govdroracle.ai. Impaired renal function leads to a decreased rate and extent of excretion, necessitating consideration in such patients fda.govdroracle.ai.

Pharmacogenetic Influences on this compound Response

Genetic variations, particularly in drug-metabolizing enzymes, can significantly influence an individual's response to this compound nih.govuspharmacist.com.

CYP2D6 Polymorphisms and Metabolic Phenotypes (Poor, Extensive, Ultrarapid Metabolizers)

The cytochrome P450 2D6 (CYP2D6) enzyme is highly polymorphic, with numerous allelic variants that result in altered enzyme activity nih.govuspharmacist.comfrontiersin.org. These genetic variations categorize individuals into distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers, EMs), and ultrarapid metabolizers (URMs) nih.govuspharmacist.commdpi.commdpi.com.

Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 activity exhibit lower levels of M1 formation and higher concentrations of the parent drug, this compound nih.govnih.govbenchchem.commdpi.com. This can lead to a reduced analgesic effect from this compound due to insufficient conversion to the more potent M1 metabolite taylorandfrancis.comwikidoc.orgnih.govwa.govmedsafe.govt.nz. The prevalence of PMs is approximately 5–10% in the Caucasian population wa.govmdpi.com.

Extensive Metabolizers (EMs) / Normal Metabolizers (NMs): These individuals possess normal CYP2D6 enzyme activity, leading to efficient conversion of this compound to M1 nih.govmdpi.compharmgkb.org. They represent the most common metabolic phenotype mdpi.com.

Ultrarapid Metabolizers (URMs): Individuals with increased CYP2D6 activity, often due to gene duplications, produce higher levels of M1 taylorandfrancis.comnih.govuspharmacist.commdpi.com. This can result in an enhanced analgesic effect mdpi.com. The prevalence of URMs varies geographically, ranging from 1–10% in Caucasians to up to 30% in Ethiopians and 20% in some populations from Iran, Saudi Arabia, and Egypt wa.govmdpi.com.

The variability in M1 formation across these phenotypes highlights the importance of pharmacogenetics in predicting individual responses to this compound drugbank.comnih.govmdpi.com.

Table 1: Impact of CYP2D6 Metabolic Phenotypes on this compound Metabolism

| Metabolic Phenotype | CYP2D6 Activity | M1 Formation | This compound Levels | Analgesic Effect (Opioid-mediated) |

| Poor Metabolizer | Reduced/Absent | Lower | Higher | Reduced |

| Extensive/Normal Metabolizer | Normal | Normal | Normal | Normal |

| Ultrarapid Metabolizer | Increased | Higher | Lower | Enhanced |

Genetic Variability in Other Metabolic Enzymes (e.g., UGT2B7, UGT1A8)

The active metabolite of this compound, O-desmethylthis compound (M1), undergoes phase II metabolism primarily through glucuronidation in the liver, a process largely catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT1A8. This glucuronidation pathway leads to the inactivation of M1. nih.govpharmgkb.orgresearchgate.netnih.govjst.go.jpjst.go.jpsmpdb.ca

Research has elucidated the stereoselectivity of these UGT enzymes in M1 glucuronidation. UGTs 1A7 through 1A10 exhibit strict stereoselectivity, exclusively glucuronidating the 1R,2R-enantiomer of O-desmethylthis compound. researchgate.netnih.govjst.go.jp In contrast, UGT2B7 is capable of glucuronidating both O-desmethylthis compound enantiomers, although it demonstrates a slight preference for the 1S,2S-O-desmethylthis compound enantiomer. researchgate.netnih.gov

Studies have determined the enzyme kinetic parameters for the most active UGT isoforms involved in M1 glucuronidation. For UGT1A8, the apparent K(m) or S(50) value for 1R,2R-O-desmethylthis compound is reported as 1.2 ± 0.23 mM. researchgate.netnih.gov For UGT2B7, the apparent S(50) values are 1.84 ± 1.2 mM for 1S,2S-O-desmethylthis compound and 4.6 ± 2.0 mM for 1R,2R-O-desmethylthis compound. researchgate.netnih.gov

Table 1: Enzyme Kinetic Parameters for O-Desmethylthis compound Glucuronidation by Human UGTs

| Enzyme | Substrate Enantiomer | Apparent K(m) or S(50) (mM) |

| UGT1A8 | 1R,2R-O-desmethylthis compound | 1.2 ± 0.23 |

| UGT2B7 | 1S,2S-O-desmethylthis compound | 1.84 ± 1.2 |

| UGT2B7 | 1R,2R-O-desmethylthis compound | 4.6 ± 2.0 |

Further analysis using human liver microsomes has shown stereoselective glucuronidation, favoring the 1S,2S-O-desmethylthis compound enantiomer over the 1R,2R-O-desmethylthis compound enantiomer, with rates of 62.4 pmol/mg/min and 24.6 pmol/mg/min, respectively. researchgate.netnih.gov In intestinal microsomes, both enantiomers are glucuronidated at comparable rates, approximately 6 pmol/mg/min. researchgate.netnih.gov

Table 2: Glucuronidation Rates of O-Desmethylthis compound Enantiomers in Human Microsomes

| Source | Substrate Enantiomer | Glucuronidation Rate (pmol/mg/min) |

| Human Liver Microsomes | 1S,2S-O-desmethylthis compound | 62.4 |

| Human Liver Microsomes | 1R,2R-O-desmethylthis compound | 24.6 |

| Intestinal Microsomes | Both enantiomers | ~6 |

Regarding genetic variability, UGT2B7 is generally considered not highly polymorphic, and, to date, no variants with definitively proven clinical relevance have been identified. researchgate.net While some studies, particularly those investigating this compound-related fatalities, have explored genetic variants in UGT1A8 and UGT2B7, alongside other genes, and found correlations between certain loci and metabolic ratios in post-mortem cases, these findings necessitate further validation in larger cohorts. researchgate.netnih.gov Similarly, a review focusing on the pharmacogenomics of cancer pain treatment in Asian populations noted that single nucleotide polymorphisms (SNPs) within UGT2B7 (e.g., rs7439366) and UGT1A8 (as part of UGT1A1/UGT1A8 haplotypes) have shown some potential for clinical relevance, though the evidence remains limited. mdpi.comoup.com

Clinical Implications of Pharmacogenetic Variations on Efficacy and Adverse Event Profiles

While the cytochrome P450 2D6 (CYP2D6) enzyme is widely recognized as a major determinant of this compound's efficacy and the occurrence of adverse events due to its critical role in the formation of the active metabolite M1, the direct clinical implications of genetic variations in UGT2B7 and UGT1A8 on this compound's efficacy and adverse event profiles are less extensively characterized. nih.govajmc.comresearchgate.net Clinical data specifically delineating the impact of UGT2B7 and UGT1A8 genetic variability are limited. ajmc.com

Pharmacodynamic and Pharmacokinetic Interactions of Tramadol

Drug-Drug Interactions: Pharmacodynamic Mechanisms

Pharmacodynamic interactions occur when co-administered drugs exert additive, synergistic, or antagonistic effects at the same or different receptor sites or physiological systems, leading to altered clinical responses.

Tramadol's mechanism of action includes the inhibition of serotonin (B10506) reuptake, which contributes to its analgesic properties drugbank.compatsnap.com. This serotonergic activity renders this compound susceptible to interactions with other medications that also increase serotonin levels in the central nervous system, leading to a potentially life-threatening condition known as serotonin syndrome patsnap.comfda.govnafdac.gov.nguspharmacist.compainphysicianjournal.com.

Serotonin syndrome is characterized by a constellation of symptoms including mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular aberrations (e.g., hyperreflexia, incoordination) nafdac.gov.ng. Drugs commonly implicated in serotonergic interactions with this compound include:

Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine (B1211875) and paroxetine (B1678475) fda.govpainphysicianjournal.com.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Such as duloxetine (B1670986) and venlafaxine (B1195380) drugbank.comfda.gov.

Monoamine Oxidase Inhibitors (MAOIs): Including non-selective MAOIs and reversible non-selective MAOIs like linezolid (B1675486) drugbank.comfda.govnafdac.gov.ng. Concomitant use with MAOIs is generally contraindicated due to increased risk of adverse reactions drugbank.comfda.govnafdac.gov.ng.

Tricyclic Antidepressants (TCAs): Such as amitriptyline (B1667244) fda.govnafdac.gov.ng.

Triptans: Used for migraine treatment (e.g., sumatriptan) drugbank.comfda.govnafdac.gov.nguspharmacist.com.

Other Serotonergic Agents: Including lithium, St. John's Wort, and serotonin precursors like L-tryptophan drugbank.comfda.govnafdac.gov.ng.

The risk of serotonin syndrome is heightened when this compound is co-administered with multiple serotonergic drugs or at higher doses drugbank.comuspharmacist.compainphysicianjournal.com.

This compound, as a centrally acting opioid, can cause central nervous system (CNS) and respiratory depression drugbank.compatsnap.comnafdac.gov.ngfda.gov. The concomitant use of this compound with other CNS depressants can lead to additive effects, significantly increasing the risk of profound sedation, respiratory depression, coma, and even death patsnap.comnafdac.gov.ngfda.govuw.eduhres.ca.

CNS depressants that interact with this compound include:

Other Opioids: Leading to enhanced respiratory and CNS depression nafdac.gov.ngfda.govuw.edu.

Alcohol: Can result in dangerous additive effects nafdac.gov.nghres.ca.

Benzodiazepines: Concomitant use significantly increases the risk of drug-related mortality fda.govuw.eduhres.ca.

Anesthetic Agents: General anesthetics can enhance CNS and respiratory depression nafdac.gov.nghres.ca.

Phenothiazines and Other Tranquilizers: Contribute to increased CNS and respiratory depression nafdac.gov.nghres.ca.

Sedative-Hypnotics: Such as barbiturates, can lead to profound sedation and respiratory effects nafdac.gov.nguw.eduhres.ca.

Antihistamines and Centrally-Active Anti-emetics: Can also contribute to CNS depression hres.ca.

Close monitoring for signs of respiratory depression and sedation is essential when this compound is used concurrently with these agents uw.edu.

This compound itself has been reported to lower the seizure threshold, and seizures have occurred in patients receiving this compound, even within recommended dosage ranges drugbank.commedsafe.govt.nzdroracle.ai. The risk of convulsions is significantly increased when this compound is co-administered with other drugs known to lower the seizure threshold drugbank.comfda.govmedsafe.govt.nzdroracle.aibioline.org.br.

Agents that can enhance the convulsive risk with this compound include:

Antidepressants: Such as SSRIs, SNRIs, TCAs, and MAOIs fda.govnafdac.gov.ngdroracle.ai.

Neuroleptics (Antipsychotics): Can further lower the seizure threshold fda.govdroracle.ai.

Other Opioids: May also contribute to increased seizure risk fda.gov.

Other Drugs that Lower Seizure Threshold: This is a broad category including various medications that impact neuronal excitability drugbank.comfda.govmedsafe.govt.nzdroracle.ai.

Patients with predisposing factors for seizures, such as epilepsy, a history of seizures, head trauma, metabolic disorders, alcohol or drug withdrawal, or CNS infections, are at an even greater risk when this compound is administered drugbank.commedsafe.govt.nzdroracle.aibioline.org.br. Research indicates that a pre-existing lowered seizure threshold enhances susceptibility to this compound-induced seizures bioline.org.brnih.gov.

This compound is a weak μ-opioid receptor agonist, with its primary active metabolite, O-desmethylthis compound (M1), exhibiting a significantly higher affinity for these receptors drugbank.comucalgary.cawfsahq.orgwikipedia.orgpharmgkb.org. This opioid activity means that this compound can interact with other opioid analgesics.

When this compound is combined with other opioids, additive or synergistic analgesic effects can occur uw.eduoup.comamegroups.orgamegroups.cn. However, this also carries an increased risk of opioid-related adverse effects, particularly respiratory depression and sedation fda.govuw.edu.

Regarding cross-tolerance, the interaction between different opioids is complex and often incomplete oup.comamegroups.orgamegroups.cnplos.org. Incomplete cross-tolerance implies that tolerance developed to one opioid may not fully extend to another, allowing for potential benefits in opioid rotation strategies where a second opioid might be effective at lower doses oup.com. While this compound does possess opioid activity, its unique dual mechanism (opioid agonism and monoamine reuptake inhibition) differentiates it from traditional opioids drugbank.compatsnap.comwfsahq.orgwikipedia.orgpharmgkb.org. Studies have shown that this compound's M1 metabolite interacts with μ-opioid receptors, and the parent compound also binds to μ-opioid receptors, albeit weakly drugbank.compatsnap.comucalgary.cawfsahq.orgwikipedia.orgpharmgkb.org. The precise cross-tolerance profile of this compound with other specific opioids can vary, reflecting the diverse pharmacological actions and receptor interactions of different opioid compounds oup.complos.org.

Drug-Drug Interactions: Pharmacokinetic Mechanisms

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of this compound or co-administered drugs.

This compound undergoes extensive hepatic metabolism primarily via the cytochrome P450 (CYP450) enzyme system drugbank.comwfsahq.orgwikipedia.orgpharmgkb.orgajmc.comresearchgate.net. The two main metabolic pathways are:

O-demethylation: Catalyzed predominantly by CYP2D6 , converting this compound to its active metabolite, O-desmethylthis compound (M1) drugbank.comucalgary.cawfsahq.orgwikipedia.orgpharmgkb.orgpeerj.comfrontiersin.org. M1 is significantly more potent as a μ-opioid receptor agonist than the parent compound ucalgary.cawfsahq.orgpharmgkb.org.

N-demethylation: Catalyzed by CYP3A4 and CYP2B6 , converting this compound to N-desmethylthis compound (M2), which is generally considered pharmacologically inactive drugbank.comucalgary.cawikipedia.orgpharmgkb.orgpeerj.comfrontiersin.org.

Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in this compound metabolism and its clinical effects drugbank.comucalgary.cawikipedia.orgfrontiersin.orgjvsmedicscorner.com. For instance, "poor metabolizers" of CYP2D6 may have reduced M1 production, leading to decreased analgesic efficacy, while "ultra-rapid metabolizers" may have increased M1 levels, potentially increasing opioid effects drugbank.comucalgary.cajvsmedicscorner.com.

Inhibition of CYP Enzymes: Concomitant administration of CYP2D6 inhibitors can reduce the formation of the active M1 metabolite, potentially decreasing this compound's analgesic effect fda.govpainphysicianjournal.comuw.eduwfsahq.orgajmc.comjvsmedicscorner.com. This can also lead to increased exposure to the parent drug, this compound fda.gov.

Common CYP2D6 inhibitors include:

Fluoxetine fda.govwfsahq.org

Paroxetine fda.govwfsahq.org

Quinidine fda.govwfsahq.orgwikipedia.org

Amitriptyline fda.gov

Bupropion wfsahq.org

Terbinafine wfsahq.org

Inhibitors of CYP3A4 and CYP2B6 can also affect this compound metabolism, potentially altering this compound exposure and increasing the risk for serious adverse events, including seizures and serotonin syndrome, due to altered this compound or metabolite levels fda.govfda.govpeerj.com.

Common CYP3A4 inhibitors include:

Ketoconazole fda.gov

Erythromycin fda.gov

Apatinib peerj.com

Induction of CYP Enzymes: Conversely, CYP enzyme inducers can enhance the metabolism of this compound, potentially leading to altered this compound and M1 concentrations wfsahq.orgajmc.com. While less common for CYP2D6, some inducers can increase M1 formation, potentially increasing the opioid effect wfsahq.org.

Examples of CYP2D6 inducers include:

Rifampicin wfsahq.org

Dexamethasone wfsahq.org

Haloperidol wfsahq.org

The complex interplay of these metabolic pathways and genetic variations underscores the importance of considering potential pharmacokinetic drug-drug interactions when prescribing this compound.

Table 1: Key Cytochrome P450 Enzymes and Their Impact on this compound Metabolism

| CYP Enzyme | Primary Metabolite Formed | Impact of Inhibition | Impact of Induction |

| CYP2D6 | O-desmethylthis compound (M1) (Active) drugbank.comucalgary.cawfsahq.orgpharmgkb.org | Decreased M1 formation, potentially reduced analgesia fda.govpainphysicianjournal.comuw.eduwfsahq.orgajmc.comjvsmedicscorner.com | Increased M1 formation, potentially enhanced opioid effect wfsahq.org |

| CYP3A4 | N-desmethylthis compound (M2) (Inactive) drugbank.comucalgary.capharmgkb.org | Altered this compound metabolism, potential for increased this compound exposure fda.govfda.govpeerj.com | Altered this compound metabolism fda.gov |

| CYP2B6 | N-desmethylthis compound (M2) (Inactive) drugbank.comucalgary.capharmgkb.org | Altered this compound metabolism, potential for increased this compound exposure peerj.com | Altered this compound metabolism fda.gov |

Table 2: Examples of Drugs Interacting with this compound Metabolism via CYP Enzymes

| Interacting Drug Class/Drug | CYP Enzyme Affected | Effect on this compound/M1 | Reference |

| Fluoxetine | CYP2D6 Inhibitor | Decreased M1 formation fda.govwfsahq.org | fda.govwfsahq.org |

| Paroxetine | CYP2D6 Inhibitor | Decreased M1 formation fda.govwfsahq.org | fda.govwfsahq.org |

| Quinidine | CYP2D6 Inhibitor | Decreased M1 formation fda.govwfsahq.orgwikipedia.org | fda.govwfsahq.orgwikipedia.org |

| Amitriptyline | CYP2D6 Inhibitor | Decreased M1 formation fda.gov | fda.gov |

| Bupropion | CYP2D6 Inhibitor | Decreased M1 formation wfsahq.org | wfsahq.org |

| Terbinafine | CYP2D6 Inhibitor | Decreased M1 formation wfsahq.org | wfsahq.org |

| Ketoconazole | CYP3A4 Inhibitor | Altered this compound metabolism fda.gov | fda.gov |

| Erythromycin | CYP3A4 Inhibitor | Altered this compound metabolism fda.gov | fda.gov |

| Apatinib | CYP3A4, CYP2B6 Inhibitor | Increased this compound and M1 exposure peerj.com | peerj.com |

| Rifampicin | CYP2D6 Inducer | Increased M1 formation wfsahq.org | wfsahq.org |

| Dexamethasone | CYP2D6 Inducer | Increased M1 formation wfsahq.org | wfsahq.org |

| Haloperidol | CYP2D6 Inducer | Increased M1 formation wfsahq.org | wfsahq.org |

Interactions Affecting Metabolite Formation (e.g., M1, M2)

The metabolic transformation of this compound is a critical determinant of its pharmacological profile, primarily involving cytochrome P450 (CYP) enzymes. The principal metabolic pathway is the O-demethylation of this compound to O-desmethylthis compound (M1), a process predominantly catalyzed by the highly polymorphic enzyme CYP2D6. M1 is the primary active metabolite and exhibits a significantly higher affinity for the mu-opioid receptor than the parent compound, contributing substantially to this compound's analgesic efficacy. nih.govnih.govdrugbank.comwikipedia.orgmims.commedsafe.govt.nz

Concurrently, this compound undergoes N-demethylation to form N-desmethylthis compound (M2), an inactive metabolite. This pathway is primarily mediated by CYP3A4 and CYP2B6. nih.govnih.govdrugbank.commedsafe.govt.nz

Interactions with other drugs can profoundly alter the formation of these metabolites:

CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors, such as fluoxetine, paroxetine, or quinidine, can lead to a marked decrease in M1 plasma concentrations and a corresponding increase in this compound concentrations. nih.govnih.govfda.gov This reduction in the active metabolite M1 can diminish the therapeutic analgesic effect of this compound and may even precipitate opioid withdrawal symptoms in patients who have developed physical dependence. nih.gov

CYP3A4 Inhibitors: The concurrent use of CYP3A4 inhibitors can increase this compound plasma concentrations. This elevated this compound exposure may subsequently lead to an increased rate of metabolism via the CYP2D6 pathway, potentially resulting in higher M1 levels and an elevated risk of serious adverse events. nih.gov

CYP3A4 Inducers: Conversely, potent inducers of CYP3A4, such as carbamazepine, can accelerate the metabolism of this compound, potentially diverting it towards inactive metabolites. This induction can lead to reduced this compound plasma concentrations and, consequently, a diminished analgesic effect. nih.gov

Beyond CYP enzymes, the organic cation transporter SLC22A1 (OCT1) also plays a role in the disposition of this compound's active metabolite. Hepatic reuptake of M1, but not this compound itself, is mediated by OCT1. Interestingly, this compound acts as an inhibitor of OCT1, which could influence the plasma concentrations of M1 and thereby impact its opioidergic efficacy. nih.gov

Drug-Gene Interactions and Phenoconversion

Genetic variations, particularly in drug-metabolizing enzymes, represent a significant source of inter-individual variability in this compound's pharmacokinetics and pharmacodynamics. The CYP2D6 enzyme is highly polymorphic, with numerous allelic variants that can influence its enzymatic activity, ranging from absent to ultra-rapid metabolism. nih.govnih.govdrugbank.commims.commedsafe.govt.nzfda.govresearchgate.net

The impact of CYP2D6 genotype on this compound's metabolism is well-documented:

Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 activity are classified as poor metabolizers. In these individuals, the formation of the active M1 metabolite is significantly decreased, leading to lower M1 plasma concentrations and, consequently, a reduced or inadequate analgesic effect from standard this compound doses. nih.govnih.govdrugbank.comwikipedia.orgmims.commedsafe.govt.nzfda.gov Studies have shown a significantly higher percentage of non-responders to this compound among CYP2D6 PMs compared to extensive metabolizers. nih.gov

Ultra-Rapid Metabolizers (UMs): Conversely, ultra-rapid metabolizers, who possess CYP2D6 gene duplications or multiplications, exhibit increased CYP2D6 activity. This leads to a more rapid and extensive conversion of this compound to M1, resulting in higher than expected M1 serum levels. drugbank.comfda.gov Such elevated M1 concentrations can increase the risk of exaggerated pharmacological effects. drugbank.comfda.gov

Phenoconversion is a critical concept in pharmacogenomics, referring to a discrepancy between a patient's genotypically predicted metabolizer phenotype and their actual phenotypic activity, often induced by drug-drug interactions. researchgate.nettandfonline.commdpi.comgavinpublishers.com For instance, a patient who is a genotypic normal metabolizer for CYP2D6 can become a phenotypic poor metabolizer if co-administered a strong CYP2D6 inhibitor (e.g., duloxetine, paroxetine, fluoxetine, bupropion, or amiodarone). researchgate.nettandfonline.commdpi.comgavinpublishers.com This drug-induced phenoconversion can lead to a reduced analgesic effect of this compound, similar to that observed in genotypic poor metabolizers, and may increase the risk of therapeutic failure. tandfonline.commdpi.com The prevalence of phenoconversion can significantly increase the proportion of patients exhibiting a poor metabolizer phenotype, highlighting the importance of considering drug-drug-gene interactions in personalized drug therapy. mdpi.comgavinpublishers.com

Preclinical Research Methodologies and Findings for Tramadol

In Vitro Studies: Receptor Binding and Cellular Assays

In vitro studies have been crucial in characterizing tramadol's interaction with various receptors and transporters. This compound itself exhibits a moderate affinity for µ-opioid receptors, with reported Ki values around 2.1-2.4 µM researchgate.netd-nb.info. Its analgesic effect is partially mediated by its active metabolite, O-desmethylthis compound (M1), which demonstrates a significantly higher affinity for µ-opioid receptors, with Ki values as low as 0.0034-0.0054 µM for the (+)-M1 enantiomer d-nb.infocaldic.com. This indicates that this compound can be considered, to some extent, a prodrug for M1 regarding its opioid activity wikidoc.org.

The racemic mixture of this compound consists of two enantiomers, (+)-tramadol and (-)-tramadol (B15223), each contributing differently to its pharmacological profile. (+)-Tramadol shows a stronger binding affinity to µ-opioid receptors (Ki = 1.3 µM) and is a potent inhibitor of serotonin (B10506) (5-HT) reuptake. Conversely, (-)-tramadol primarily inhibits noradrenaline (NA) reuptake caldic.comnih.gov. The racemic this compound inhibits the reuptake of serotonin (via hSERT) and norepinephrine (B1679862) (via hNET) with Ki values of 1.19 µM and 14.6 µM, respectively d-nb.info.

Beyond opioid and monoaminergic systems, this compound and its primary metabolite M1 have shown no significant affinity for other receptors tested, including 5-HT1A, 5-HT2, 5-HT3, NMDA, dopamine (B1211576) D1, dopamine D2, benzodiazepine, and muscarinic M1 receptors nih.gov. However, at high concentrations, this compound and M1 can inhibit GABAA receptors, and at clinical concentrations, they can inhibit NMDA receptors d-nb.info. Ex vivo neurotransmitter studies have also indicated that this compound can elevate dopamine metabolites and enhance dopamine release in specific brain areas, suggesting an opioid-mediated effect on dopamine turnover nih.gov.

Table 1: In Vitro Receptor Binding and Transporter Affinity of this compound and its Metabolites

| Compound / Enantiomer | Target Receptor/Transporter | Ki (µM) / Effect | Reference |

| This compound (racemic) | µ-opioid receptor | 2.1 - 2.4 | researchgate.netd-nb.info |

| (+)-Tramadol | µ-opioid receptor | 1.3 | caldic.com |

| (-)-Tramadol | µ-opioid receptor | 24.8 | caldic.com |

| (+)-O-desmethylthis compound (M1) | µ-opioid receptor | 0.0034 - 0.0054 | d-nb.infocaldic.com |

| N,O-Didesmethylthis compound (M5) | µ-opioid receptor | 0.1 | caldic.comresearchgate.net |

| This compound (racemic) | Serotonin Transporter (hSERT) | 1.19 | d-nb.info |

| This compound (racemic) | Noradrenaline Transporter (hNET) | 14.6 | d-nb.info |

| (+)-Tramadol | Serotonin reuptake | Potent inhibitor | caldic.comnih.gov |

| (-)-Tramadol | Noradrenaline reuptake | Higher affinity | caldic.comnih.gov |

| This compound | Dopamine release/turnover | Enhanced | nih.gov |

Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.

Animal Models of Pain and Analgesic Efficacy Assessment

This compound's analgesic efficacy has been extensively evaluated across a spectrum of animal pain models, encompassing both acute nociceptive and chronic neuropathic pain.

In models of acute nociceptive pain, this compound consistently demonstrates dose-dependent analgesic effects. Common tests include the hot plate test, tail-flick test, acetic acid-induced writhing test, paw pressure, and abdominal constriction tests in mice and rats caldic.comjournalagent.comijbcp.com. For instance, in the rat tail-flick assay, this compound exhibited an ED50 of 5.5 mg/kg intravenously, compared to morphine's ED50 of 0.7 mg/kg intravenously nih.gov. In models of inflammatory pain, such as monoarthritic rats, acute administration of this compound produces a dose-dependent analgesic effect researchgate.netcaldic.com.

Table 2: Analgesic Efficacy of this compound in Nociceptive Pain Models

| Pain Model | Species | Test Method | Key Finding / ED50 (IV) | Reference |

| Hot Plate Test | Mice/Rats | Thermal Nociception | Dose-dependent analgesia | caldic.comjournalagent.comijbcp.com |

| Tail-Flick Assay | Rats | Thermal Nociception | ED50 = 5.5 mg/kg | nih.gov |

| Acetic Acid-induced Writhing | Mice | Chemical Nociception | Reduced writhing episodes | ijbcp.com |

| Monoarthritis | Rats | Inflammatory Pain | Dose-dependent analgesia | researchgate.netcaldic.com |

Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.

This compound has shown significant efficacy in animal models of neuropathic pain, which mimic clinical scenarios of nerve injury. Key models include the chronic constriction injury (CCI) of the sciatic nerve and spinal nerve ligation (SNL) researchgate.netjournalagent.comnih.gov. In these models, this compound effectively relieves symptoms such as thermal hypersensitivity (cold allodynia) and mechanical hypersensitivity (allodynia/hyperalgesia) researchgate.netjournalagent.comnih.govresearchgate.net.

Notably, this compound demonstrates a more favorable potency ratio relative to morphine in neuropathic pain models compared to nociceptive pain models nih.govtandfonline.compainphysicianjournal.com. For instance, in CCI rats, this compound's ED50 was 2.1 mg/kg IV, while morphine's was 0.9 mg/kg IV, resulting in a potency ratio (this compound/Morphine) of 2.3. In SNL rats, the ED50 values were 4.3 mg/kg IV for this compound and 3.7 mg/kg IV for morphine, yielding a potency ratio of 1.2. This contrasts with a potency ratio of 7.8 in nociceptive pain models (tail-flick assay), suggesting an enhanced contribution of this compound's monoaminergic mechanism in neuropathic pain states nih.govpainphysicianjournal.com. Furthermore, acute and chronic administration of this compound has been shown to relieve thermal hypersensitivity in the CCI rat model researchgate.netjournalagent.com. Its efficacy in CCI rats has been observed to be dose-dependent, particularly two weeks post-injury, though a modest increase in threshold was noted four weeks post-injury nih.gov.

Table 3: Analgesic Efficacy of this compound in Neuropathic Pain Models

| Pain Model | Species | Test Method | Key Finding / ED50 (IV) | Potency Ratio (this compound/Morphine) | Reference |

| Chronic Constriction Injury (CCI) | Rats | Cold Allodynia, Mechanical Hypersensitivity | ED50 = 2.1 mg/kg | 2.3 | nih.govresearchgate.netnih.gov |

| Spinal Nerve Ligation (SNL) | Rats | Mechanical Hypersensitivity | ED50 = 4.3 mg/kg | 1.2 | nih.gov |

Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.

Behavioral Pharmacology in Animal Models

Beyond its direct analgesic effects, preclinical research has explored this compound's impact on various behavioral aspects, including anxiety, depression, and its potential for abuse.

Neuropathic pain is frequently associated with comorbidities such as anxiety and depression. Preclinical studies have utilized behavioral tests to assess this compound's effects on these conditions, particularly in chronic pain models. In rats with chronic constriction injury (CCI), which induces both pain and affective changes, this compound has demonstrated significant effects on anxiety-related and depression-associated behaviors researchgate.netnih.gov.

In the elevated plus maze (EPM) test, a common measure for anxiety, CCI rats typically spend less time in the open arms, indicative of increased anxiety. This compound administration significantly increased the time spent on the open arms by 67% in CCI rats, suggesting an anxiolytic-like effect researchgate.netnih.gov. For depression-associated behaviors, the forced swim test (FST) and tail suspension test (TST) are frequently employed, where increased immobility time indicates despair-like behavior. In CCI rats, this compound reduced immobility time in the FST by 22% researchgate.netnih.gov. Similarly, in mice, this compound produced significant antidepressant-like effects in the TST at doses of 20 and 40 mg/kg, with the 40 mg/kg dose showing comparable efficacy to the reference antidepressant imipramine (B1671792) ijbcp.com. These findings suggest that this compound may alleviate the affective components of chronic pain and possess antidepressant properties pharmacytimes.combioline.org.br.

Table 4: Effects of this compound on Anxiety-Related and Depression-Associated Behaviors in Animal Models

| Behavioral Test | Animal Model / Condition | Baseline Behavior (vs. Sham/Control) | This compound Effect (in affected animals) | Reference |

| Elevated Plus Maze (EPM) | CCI rats | 45% less time in open arms | Increased time in open arms by 67% | researchgate.netnih.gov |

| Forced Swim Test (FST) | CCI rats | 28% longer immobility | Reduced immobility time by 22% | researchgate.netnih.gov |

| Tail Suspension Test (TST) | Mice | Increased immobility | Significant reduction in immobility (dose-dependent) | ijbcp.com |

Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.

The conditioned place preference (CPP) paradigm is a widely used preclinical method to assess the rewarding and reinforcing potential of drugs, thereby indicating their potential for abuse mdpi.comfrontiersin.org. In CPP studies, animals learn to associate a specific environment with the administration of a drug, and a subsequent preference for that environment suggests rewarding effects mdpi.com.

Preclinical studies have demonstrated that this compound induces a statistically significant CPP in rodents mdpi.comfrontiersin.orgnih.gov. For example, in rats, this compound at doses of 18.75, 37.5, and 75 mg/kg (intraperitoneal) produced CPP, with the effects of the two highest doses being comparable to those induced by morphine (5 mg/kg) mdpi.comnih.gov. This reinforcing effect is thought to be mediated, in part, by an increase in dopamine release within the nucleus accumbens shell, a brain region critical for reward pathways nih.gov. While this compound was initially considered to have a low potential for abuse, these CPP findings, along with other behavioral pharmacology tests, suggest that this compound does possess a potential for psychological dependence in rodents, especially at higher doses mdpi.combiomolther.orgnih.gov.

Table 5: this compound's Abuse Potential in Conditioned Place Preference (CPP) Models

| Animal Model | This compound Dose (i.p.) | Outcome in CPP Paradigm | Comparison / Mechanism | Reference |

| Rats | 18.75, 37.5, 75 mg/kg | Statistically significant CPP induced | Highest doses comparable to 5 mg/kg morphine; associated with increased dopamine release in nucleus accumbens | mdpi.comnih.gov |

Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.

Self-Administration Studies

Preclinical self-administration studies are instrumental in assessing the reinforcing properties and abuse potential of a compound. Early research in rhesus monkeys suggested that this compound exhibits reinforcing effects, albeit less intensely than prototypic opioids such as morphine or pentazocine (B1679294). In one study, rhesus monkeys trained to self-administer lefetamine, an amphetamine with opioid-agonist activity, showed that this compound had reinforcing effects, but these were less pronounced than those of pentazocine, with maximum response ratios for injections being lower than those expected for morphine nih.govscialert.net.

More recent studies employing conditioned place preference (CPP) paradigms in rats have shown that this compound can induce CPP, indicating its rewarding properties. This effect was associated with an increase in dopamine levels in the nucleus accumbens (NAc) caldic.com. However, unlike morphine, this compound did not induce classic behavioral sensitization in these models caldic.com. Animal behavioral tests, including CPP and self-administration, have further supported that this compound possesses the potential to induce psychological dependence in rodents, with significant dose-dependent data observed in CPP tests and increased self-administration in treated rats compared to saline controls nih.gov.

Physical Dependence and Withdrawal Assessment

The assessment of physical dependence and withdrawal is a critical component of preclinical research for opioid-like compounds. Studies in animal models have provided mixed but generally consistent findings regarding this compound's potential to induce physical dependence.

In rhesus monkeys, chronic this compound administration for several weeks, followed by naloxone (B1662785) challenge or abrupt discontinuation, resulted in mild-to-moderate withdrawal signs nih.govscialert.net. These signs were described as less severe than those observed with other opioids, not progressing to symptoms like vomiting or diarrhea nih.gov. Some evidence of physical dependence was also detected in rats receiving oral this compound (50 mg/kg/day) when subjected to 24-hour withdrawal, with or without naloxone injection nih.govscialert.net.

However, other studies in mice found no evidence of physical dependence or tolerance to this compound's antinociceptive effects after repeated administration, even when a control group receiving morphine showed significant tolerance and opioid withdrawal signs upon naloxone administration nih.gov. It has been noted that while this compound is an opiate agonist, it may not suppress opioid withdrawal symptoms and can, under certain circumstances, provoke a withdrawal syndrome in opioid-dependent monkeys medsafe.govt.nz. Long-term use of high doses of this compound can induce physical dependence and withdrawal syndrome in animals wikipedia.orgbrieflands.com.

Table 1: Summary of Preclinical Physical Dependence and Withdrawal Findings for this compound

| Animal Model | Administration Regimen | Assessment Method | Key Findings | Citation |

| Rhesus Monkeys | 4-6 weeks chronic | Naloxone challenge, abrupt discontinuation | Mild-to-moderate withdrawal signs, less severe than pentazocine | nih.govscialert.net |

| Rats | 50 mg/kg/day oral | 24-hour withdrawal ± naloxone | Some evidence of physical dependence | nih.govscialert.net |

| Mice | Repeated administration | Naloxone challenge | Little to no evidence of tolerance or physical dependence | nih.gov |

Neurochemical and Molecular Investigations in Animal Brains

Preclinical investigations have delved into the neurochemical and molecular alterations induced by this compound in various animal brain regions, shedding light on its complex pharmacological actions beyond opioid receptor agonism.

Neurotransmitter Level Quantification (Serotonin, Norepinephrine, Dopamine)